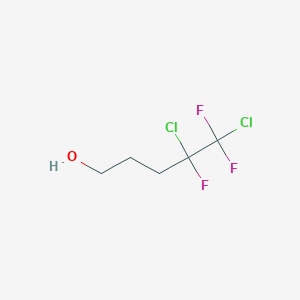

4,5-Dichloro-4,5,5-trifluoro-1-pentanol

Description

Contextualization within Halogenated Organic Compounds and Fluoroalcohols Research

Halogenated organic compounds are a broad class of molecules that have been instrumental in various scientific and industrial applications, from pharmaceuticals to materials science. jst.go.jpresearchgate.net The inclusion of halogen atoms can significantly alter the physical and chemical properties of an organic molecule. wikipedia.org Fluorine, in particular, imparts unique characteristics due to its high electronegativity, small size, and the strength of the carbon-fluorine bond. wikipedia.org This often leads to enhanced thermal stability, chemical resistance, and unique electronic properties in the resulting molecules. fluorine1.rumdpi.com

Fluoroalcohols, a subclass of halogenated organic compounds, are alcohols that contain at least one fluorine atom. researchgate.net They are noted for their distinct solvent properties and are valuable intermediates in the synthesis of more complex fluorinated molecules. researchgate.net The presence of both a hydroxyl group and a fluorinated alkyl chain allows for a wide range of chemical transformations, making them versatile building blocks in organic synthesis.

Overview of Research Significance for 4,5-Dichloro-4,5,5-trifluoro-1-pentanol

The primary research significance of this compound lies in its role as a key intermediate in the synthesis of functional trifluorovinyl monomers. core.ac.uk These monomers are valuable in the production of fluoropolymers, which are high-performance materials with applications in diverse fields due to their exceptional properties. fluorine1.ruresearchgate.netresearchgate.net The specific arrangement of chlorine and fluorine atoms in this compound allows for selective chemical modifications to generate a reactive vinyl group, which is essential for polymerization.

Evolution of Research Trajectories Relevant to this compound

Research involving compounds like this compound has evolved from the broader field of telomerization, a process used to create larger molecules from smaller units. core.ac.uk The synthesis of this alcohol is a prime example of the radical telomerization of a halogenated alkene with an alcohol. core.ac.uk

The trajectory of this research has been driven by the demand for advanced materials with tailored properties. The development of fluoropolymers has been a significant trend, with ongoing research focused on creating new monomers that can be polymerized to form materials with specific characteristics, such as improved processability, thermal stability, and chemical resistance. researchgate.netkisti.re.kr The synthesis of this compound and its conversion to trifluorovinyl monomers is a direct result of this trend, showcasing a move towards more complex and functionalized building blocks for polymer synthesis. researchgate.netcore.ac.uk

Scope and Objectives of Academic Inquiry on this compound

The academic inquiry into this compound is primarily focused on its synthetic pathway and its subsequent conversion to valuable monomers. The objectives of this research include:

The optimization of the synthesis of this compound from readily available starting materials.

The characterization of the compound and its intermediates using modern spectroscopic techniques.

The development of efficient methods for the conversion of this alcohol into functionalized trifluorovinyl monomers.

The study of the polymerization of these monomers to produce novel fluoropolymers with potentially enhanced properties.

The research provides a clear example of how fundamental organic synthesis can be applied to the development of advanced materials.

Detailed Research Findings

The synthesis of this compound is achieved through a multi-step process. The initial step involves the radical addition of 1-iodo-1,2-dichloro-1,2,2-trifluoroethane to allyl alcohol. core.ac.uk This reaction is initiated by azobisisobutyronitrile (AIBN). core.ac.uk This is followed by a selective reduction of the iodine atom, which can be accomplished using tributyltin hydride, to yield the target alcohol, ClCF₂CFClCH₂CH₂CH₂OH. core.ac.uk

The characterization of this compound and its related compounds has been carried out using ¹H, ¹⁹F, and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. core.ac.uk

Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 97915-27-0 | core.ac.uk |

| Molecular Formula | C₅H₇Cl₂F₃O | core.ac.uk |

| Molecular Weight | 211.01 g/mol | core.ac.uk |

| Boiling Point | 82-83 °C at 7 mmHg | core.ac.uk |

| Density | Not Available | |

| Refractive Index | Not Available |

Spectroscopic Data Summary for this compound

| Spectroscopic Technique | Functional Group | Expected Absorption Region |

| Infrared (IR) Spectroscopy | O-H stretch (alcohol) | ~3500-3200 cm⁻¹ (broad) |

| C-O stretch (alcohol) | ~1260-1050 cm⁻¹ | |

| C-Cl stretch | ~850-550 cm⁻¹ | |

| C-F stretch | ~1400-1000 cm⁻¹ | |

| ¹H NMR Spectroscopy | -CH₂-OH | |

| -CH₂- | ||

| ¹⁹F NMR Spectroscopy | -CFCl- | |

| -CF₂Cl | ||

| ¹³C NMR Spectroscopy | C-OH | |

| C-CH₂- | ||

| C-CFCl- | ||

| C-CF₂Cl |

Note: Specific peak locations from experimental data are not publicly available. The expected absorption regions are based on typical values for the respective functional groups. researchgate.netkisti.re.kr

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-4,5,5-trifluoropentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Cl2F3O/c6-4(8,2-1-3-11)5(7,9)10/h11H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPNCXVCFYUFOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(F)(F)Cl)(F)Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl2F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 4,5 Dichloro 4,5,5 Trifluoro 1 Pentanol

Reaction Mechanisms Involving the Pentanol (B124592) Moiety of 4,5-Dichloro-4,5,5-trifluoro-1-pentanol

The terminal hydroxyl (-OH) group is the primary site for several fundamental organic transformations. Its reactivity is influenced by the strong inductive effect of the nearby halogen atoms.

Esterification and Etherification Reactions

Esterification: The primary alcohol group of this compound can readily undergo esterification. A notable example is its acetylation using an acylating agent like acetyl chloride or acetic anhydride (B1165640). mdpi.comresearchgate.net The reaction proceeds via nucleophilic acyl substitution, where the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the acylating agent. This process can often be performed under solvent-free conditions or catalyzed by acids. nih.govresearchgate.net For instance, a related precursor, 1-iodo-1,2-dichloro-1,2,2-trifluoro ethane, after addition to allyl alcohol, can be quantitatively acetylated with acetyl chloride.

Etherification: The synthesis of ethers from this compound can be achieved via methods like the Williamson ether synthesis. fluorine1.rufluorine1.ruwikipedia.orgtransformationtutoring.com This reaction involves the deprotonation of the alcohol with a strong base (e.g., Sodium hydride, NaH) to form a more nucleophilic alkoxide ion. transformationtutoring.com This alkoxide then displaces a halide from an alkyl halide in a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.orgmasterorganicchemistry.com The presence of electron-withdrawing fluorine atoms increases the acidity of the alcohol's proton, facilitating the formation of the alkoxide. However, these same electronic effects can make the resulting alkoxide a weaker nucleophile compared to its non-fluorinated counterparts.

Table 1: Esterification and Etherification Reactions

| Reaction Type | Reagent(s) | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Esterification (Acetylation) | Acetic anhydride or Acetyl chloride | Catalyst-free, 80-85 °C or Acid catalyst (e.g., BF₃·OEt₂) | 4,5-Dichloro-4,5,5-trifluoropentyl acetate |

Oxidation and Reduction Pathways

Oxidation: As a primary alcohol, this compound can be oxidized to form either an aldehyde or, more commonly, a carboxylic acid. youtube.comresearchgate.net Strong oxidizing agents, such as potassium dichromate(VI) or potassium permanganate (B83412) in an acidic solution, will typically oxidize the alcohol completely to the corresponding carboxylic acid, 4,5-dichloro-4,5,5-trifluoropentanoic acid. libretexts.org The reaction often requires heating under reflux to ensure the intermediate aldehyde is fully oxidized. libretexts.org Milder, more selective methods, such as using TEMPO with NaOCl followed by NaClO₂, can also achieve this transformation under less harsh conditions. nih.gov

Reduction: The reduction of the alcohol functional group to an alkane is not a direct process. It typically requires a two-step procedure. First, the hydroxyl group is converted into a good leaving group, such as a tosylate, by reacting the alcohol with tosyl chloride in the presence of a base like pyridine. The resulting tosylate ester can then be reduced by a strong nucleophilic hydride reagent, such as lithium aluminum hydride (LiAlH₄), to yield the corresponding alkane, 1,2-dichloro-1,2,2-trifluoropentane.

Table 2: Oxidation and Reduction Pathways

| Transformation | Reagent(s) | Conditions | Product |

|---|---|---|---|

| Oxidation | K₂Cr₂O₇ / H₂SO₄ | Heat under reflux | 4,5-Dichloro-4,5,5-trifluoropentanoic acid |

Dehydration Reactions

The elimination of a water molecule (dehydration) from this compound results in the formation of an alkene. For primary alcohols, this reaction typically proceeds through an E2 mechanism when heated in the presence of a strong acid catalyst like concentrated sulfuric acid or phosphoric acid. youtube.comscienceready.com.aulibretexts.org The reaction is initiated by the protonation of the hydroxyl group to form an alkyloxonium ion, which is an excellent leaving group. libretexts.org A base (such as the conjugate base of the acid catalyst or another alcohol molecule) then abstracts a proton from the adjacent carbon, leading to the concerted formation of a double bond and the departure of the water molecule. libretexts.org The product of this reaction would be 4,5-dichloro-4,5,5-trifluoro-1-pentene.

Table 3: Dehydration Reaction

| Reaction Type | Reagent(s) | Conditions | Product |

|---|---|---|---|

| Dehydration | Concentrated H₂SO₄ or H₃PO₄ | High Temperature (e.g., 170-180 °C) | 4,5-Dichloro-4,5,5-trifluoro-1-pentene |

Reactivity of the Halogenated Alkane Chain in this compound

The C-Cl bonds in the molecule are potential sites for substitution and elimination reactions, though their reactivity is heavily modulated by the adjacent fluorine atoms.

Elimination Reactions

Elimination reactions involving the halogenated chain are more readily observed. A significant reaction is reductive dechlorination, where both chlorine atoms are removed to form an alkene. wikipedia.org This transformation can be achieved using reducing agents like zinc dust in a suitable solvent. For this compound, this specific reaction leads to the formation of 4,5,5-trifluoro-4-penten-1-ol. This type of reaction is a key step in the synthesis of functional trifluorovinyl monomers. The mechanism involves the transfer of electrons from the metal surface to the carbon-chlorine bonds, leading to their cleavage and the formation of a carbon-carbon double bond. rsc.org

Table 4: Elimination Reaction of the Halogenated Chain

| Reaction Type | Reagent(s) | Conditions | Product |

|---|---|---|---|

| Reductive Dechlorination | Zinc (Zn) dust | Solvent (e.g., ethanol), Heat | 4,5,5-Trifluoro-4-penten-1-ol |

Radical Reactions

The presence of carbon-halogen bonds in this compound suggests a propensity for radical reactions, particularly those involving homolytic cleavage of these bonds. The initiation of such reactions can often be achieved through thermal or photochemical means, frequently employing a radical initiator.

One of the key radical reactions involving this compound is its synthesis. The formation of this compound can be achieved through the radical addition of 1,1,2-trichloro-1,2,2-trifluoroethane to allyl alcohol. This reaction is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN). lookchem.com AIBN decomposes upon heating to generate 2-cyanoprop-2-yl radicals, which then abstract a chlorine atom from 1,1,2-trichloro-1,2,2-trifluoroethane to produce a dichlorotrifluoroethyl radical. This radical then adds to the double bond of allyl alcohol, followed by a chain transfer step to yield the final product.

Another significant radical reaction of this compound is reductive dehalogenation. The carbon-chlorine bonds are weaker than the carbon-fluorine bonds and are therefore more susceptible to radical cleavage. wikipedia.org For instance, the vicinal dichloro arrangement at the 4 and 5 positions can be targeted to form an alkene. This type of reaction can be initiated by radical initiators and often involves a hydrogen-atom donor like tributyltin hydride (Bu3SnH). The tributyltin radical, generated from the reaction of Bu3SnH with an initiator like AIBN, can abstract a chlorine atom from the pentanol, leading to the formation of an alkyl radical. wikipedia.org This radical can then undergo further reactions, such as elimination of the second chlorine atom, to yield an alkene. A known downstream product of this compound is 4,5,5-trifluoro-4-penten-1-ol, which is formed through dechlorination. lookchem.com

Synergistic Effects of Fluoro and Chloro Substituents on Reactivity of this compound

The reactivity of this compound is profoundly influenced by the combined electronic effects of its fluorine and chlorine substituents. Both halogens are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect), which polarizes the carbon skeleton. Fluorine is the most electronegative element, and its -I effect is stronger than that of chlorine. researchgate.net This strong inductive pull decreases the electron density on the adjacent carbon atoms, influencing the acidity of the hydroxyl proton and the reactivity of the C-O bond. The presence of multiple fluorine atoms on the terminal carbon (C-5) significantly increases the acidity of the alcohol compared to its non-fluorinated counterparts. researchgate.net

While both halogens exhibit an inductive-withdrawing effect, they can also participate in resonance (+R or +M effect) by donating a lone pair of electrons. However, for halogens, the inductive effect generally dominates over the resonance effect in influencing reactivity. tandfonline.com The effectiveness of resonance donation decreases with increasing atomic size, meaning the 2p orbital of fluorine overlaps more effectively with the carbon 2p orbital than the 3p orbital of chlorine does. tandfonline.com

The synergistic effect of having both chloro and fluoro substituents is complex. The strong -I effect of the trifluoromethyl group at C-5 makes the C-4 and C-5 positions highly electron-deficient. This influences the stability of any radical or ionic intermediates that may form during a reaction. For example, in a reductive dehalogenation, the stability of the radical formed upon chlorine abstraction is affected by the adjacent fluorine atoms.

The differing bond strengths of C-F and C-Cl bonds also play a crucial role. The C-Cl bond is significantly weaker than the C-F bond (average bond energies are approximately 340 kJ/mol for C-Cl and 485 kJ/mol for C-F). This disparity in bond energy dictates that reactions involving homolytic cleavage of a carbon-halogen bond will preferentially occur at the C-Cl bond.

Derivatization Strategies from this compound

The functional groups present in this compound—a primary alcohol and multiple carbon-halogen bonds—offer several avenues for derivatization.

Synthesis of Novel Fluoro-Dichloro-Pentane Derivatives

Building upon the core structure of this compound, various derivatives can be synthesized. One primary strategy involves the selective transformation of the carbon-halogen bonds. As mentioned, reductive dechlorination can lead to the formation of alkenes. For example, the reaction with zinc dust in a suitable solvent can effect the elimination of the two chlorine atoms to yield 4,5,5-trifluoro-3-penten-1-ol. The exact isomer of the pentenol formed would depend on the stereochemistry of the starting material and the reaction mechanism.

Further derivatization could involve the substitution of the remaining halogen atoms, although the high strength of the C-F bond makes this challenging. Under specific conditions, such as using potent nucleophiles or catalysts, substitution of the chlorine atoms might be possible without affecting the fluorine atoms.

Exploration of Functional Group Interconversions on this compound

The primary alcohol group is a versatile handle for a variety of functional group interconversions.

Oxidation: The primary alcohol can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. youtube.com Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid would likely lead to the formation of 4,5-dichloro-4,5,5-trifluoropentanoic acid. Milder, more selective reagents such as pyridinium (B92312) chlorochromate (PCC) could be used to stop the oxidation at the aldehyde stage, yielding 4,5-dichloro-4,5,5-trifluoropentanal.

Esterification: The alcohol can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid catalyst to form the corresponding esters. britannica.com For example, reaction with acetic anhydride would yield 4,5-dichloro-4,5,5-trifluoro-1-pentyl acetate.

Etherification: The alcohol can be converted into an ether through reactions such as the Williamson ether synthesis. This would first involve deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, which can then react with an alkyl halide to form an ether.

Below is a table summarizing potential functional group interconversions:

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group | Product Name |

| Primary Alcohol | KMnO4 or H2CrO4 | Carboxylic Acid | 4,5-dichloro-4,5,5-trifluoropentanoic acid |

| Primary Alcohol | PCC or Dess-Martin periodinane | Aldehyde | 4,5-dichloro-4,5,5-trifluoropentanal |

| Primary Alcohol | R'COOH, H+ catalyst | Ester | 4,5-dichloro-4,5,5-trifluoro-1-pentyl ester |

| Primary Alcohol | 1. NaH; 2. R'X | Ether | 1-alkoxy-4,5-dichloro-4,5,5-trifluoropentane |

| Vicinal Dichloride | Zn, solvent | Alkene | 4,5,5-trifluoro-3-penten-1-ol |

Reaction Kinetics and Thermodynamics for Transformations of this compound

A quantitative understanding of the reactions of this compound requires an examination of their kinetics and thermodynamics.

Kinetics: The rates of the transformations of this pentanol derivative are influenced by several factors. For radical reactions initiated by AIBN, the rate is dependent on the rate of decomposition of the initiator, which is temperature-dependent. researchgate.net The rate constants for the propagation steps will be influenced by the bond dissociation energies of the C-Cl bonds and the stability of the resulting radical intermediates.

For functional group interconversions of the alcohol, the kinetics will depend on the specific reaction. The rate of esterification, for example, is typically dependent on the concentrations of the alcohol, the carboxylic acid, and the acid catalyst. researchgate.net The presence of the electron-withdrawing halogen substituents can affect the nucleophilicity of the alcohol oxygen, potentially slowing down the rate of reactions where the alcohol acts as a nucleophile.

Thermodynamics: The feasibility of a given transformation is governed by the change in Gibbs free energy (ΔG). For dehalogenation reactions, the thermodynamics are largely dictated by the strengths of the bonds being broken and formed. The conversion of two C-Cl bonds and a C-C single bond to a C=C double bond is generally a thermodynamically favorable process. wikipedia.org The Gibbs free energy of reductive dehalogenation is generally exergonic. researchgate.net

The oxidation of the alcohol to a carboxylic acid is a highly exothermic and exergonic process. The thermodynamics of esterification represent an equilibrium process, and the position of the equilibrium can be influenced by factors such as temperature and the removal of water. researchgate.net

Below is a hypothetical data table illustrating the kind of thermodynamic data that would be relevant for the transformations of this compound. Note: The following values are illustrative and not based on experimental data for this specific compound.

| Reaction | Enthalpy Change (ΔH°) (kJ/mol) | Entropy Change (ΔS°) (J/mol·K) | Gibbs Free Energy Change (ΔG°) (kJ/mol) |

| Dechlorination to Alkene | -150 | +120 | -185.8 |

| Oxidation to Carboxylic Acid | -480 | +50 | -494.9 |

| Esterification with Acetic Acid | -5 | +15 | -9.5 |

Spectroscopic and Structural Elucidation Research of 4,5 Dichloro 4,5,5 Trifluoro 1 Pentanol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for 4,5-Dichloro-4,5,5-trifluoro-1-pentanol

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the detailed structural determination of organic molecules. For this compound, with its multiple chiral centers and complex spin systems, advanced NMR techniques are indispensable.

A key study by Ameduri, Boutevin, Kostov, and Petrova reported the synthesis and characterization of this compound. lookchem.com Their work confirmed the structure using ¹H, ¹³C, and ¹⁹F NMR spectroscopy, highlighting the power of these techniques in verifying the molecular framework of such halogenated alcohols. lookchem.com While the detailed spectral data from this specific study is not publicly available, the expected chemical shifts and coupling patterns can be predicted based on established principles and data from analogous compounds.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| HO-CH₂ - | 3.7 - 3.9 | Triplet (t) | J(H,H) ≈ 6-7 |

| -CH₂ -CH₂OH | 1.7 - 1.9 | Multiplet (m) | - |

| -CH₂ -CFCl- | 2.1 - 2.4 | Multiplet (m) | - |

| -CH Cl- | 4.5 - 5.0 | Doublet of doublets (dd) or multiplet (m) | - |

| -OH | 1.5 - 2.5 | Broad singlet (br s) | - |

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C H₂OH | ~60 |

| -C H₂CH₂OH | ~30-35 |

| -C H₂CFCl- | ~35-40 |

| -C FCl- | ~80-90 (split by F) |

| -C F₂Cl | ~120-130 (split by F) |

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons on adjacent carbons, for instance, between the -CH₂OH protons and the adjacent -CH₂- group, and sequentially along the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. This would allow for the definitive assignment of each carbon signal to its attached proton(s). For example, the carbon signal around 60 ppm would show a cross-peak with the proton signal of the -CH₂OH group at approximately 3.7-3.9 ppm.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. This is particularly valuable for determining the preferred conformation of the molecule in solution. Cross-peaks between non-bonded protons would indicate that they are close to each other in space, offering insights into the folding of the aliphatic chain.

Fluorine-19 NMR Analysis of this compound

¹⁹F NMR is a highly sensitive technique that provides detailed information about the electronic environment of fluorine atoms in a molecule. rsc.org For this compound, with two distinct fluorine environments (-CFCl- and -CF₂Cl), ¹⁹F NMR is a powerful diagnostic tool.

The -CF₂Cl group would be expected to show a complex multiplet due to geminal F-F coupling and vicinal F-H and F-F couplings. The -CFCl- group would also exhibit a multiplet due to coupling with the adjacent protons and the -CF₂Cl fluorines. The chemical shifts would be indicative of the electron-withdrawing effects of the chlorine atoms.

Interactive Data Table: Predicted ¹⁹F NMR Data for this compound

| Fluorine Group | Predicted Chemical Shift (ppm vs. CFCl₃) | Predicted Multiplicity |

| -CF Cl- | -70 to -90 | Multiplet |

| -CF₂ Cl | -110 to -130 | AB quartet or multiplet |

Vibrational Spectroscopy (IR and Raman) Investigations of this compound

Characteristic Absorption Band Assignments

O-H Stretch: A broad and strong absorption band is expected in the IR spectrum in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding. acs.org

C-H Stretch: Absorptions corresponding to the stretching vibrations of the C-H bonds in the methylene (B1212753) (-CH₂-) groups would appear in the range of 2850-3000 cm⁻¹.

C-O Stretch: A strong C-O stretching vibration is expected in the region of 1050-1150 cm⁻¹.

C-F and C-Cl Stretches: Strong to medium intensity bands corresponding to the carbon-fluorine and carbon-chlorine stretching vibrations are expected in the fingerprint region, typically between 1200 cm⁻¹ and 600 cm⁻¹. The complexity of this region would arise from the multiple halogen atoms and their coupling with other vibrations.

Interactive Data Table: Predicted Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique |

| O-H stretch (H-bonded) | 3200 - 3600 | IR (strong, broad) |

| C-H stretch | 2850 - 3000 | IR (medium), Raman (medium) |

| C-O stretch | 1050 - 1150 | IR (strong), Raman (weak) |

| C-F stretch | 1000 - 1200 | IR (strong), Raman (medium) |

| C-Cl stretch | 600 - 800 | IR (medium), Raman (strong) |

Conformational Analysis using Vibrational Spectroscopy

The flexible five-carbon chain of this compound allows for multiple conformational isomers (rotamers). Vibrational spectroscopy can be a powerful tool to study this conformational heterogeneity. cdnsciencepub.com In solution, the compound likely exists as an equilibrium of different conformers. By studying the vibrational spectra at different temperatures, it is possible to identify bands corresponding to different conformers and, in some cases, to determine their relative stabilities. cdnsciencepub.com For instance, changes in the relative intensities of certain bands in the fingerprint region upon cooling would suggest the "freezing out" of less stable conformers. Theoretical calculations are often used in conjunction with experimental data to assign specific bands to particular conformations.

Mass Spectrometry (MS) Fragmentation Pattern Analysis of this compound

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z corresponding to the molecular weight of the compound (211.01 g/mol ). However, due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion region would exhibit a characteristic isotopic pattern.

The fragmentation of the molecular ion would likely proceed through several pathways:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group is a common fragmentation pathway for alcohols, leading to the loss of an alkyl radical.

Loss of Water: Dehydration, the elimination of a water molecule (18 amu), is another characteristic fragmentation for alcohols.

Cleavage of C-Cl and C-F bonds: Fragmentation involving the loss of chlorine or fluorine atoms or small halogenated fragments is also expected. The presence of chlorine would be indicated by fragment ions with the characteristic isotopic signature.

Rearrangements: McLafferty-type rearrangements could also occur, leading to characteristic fragment ions.

Interactive Data Table: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment | Fragmentation Pathway |

| [M]⁺, [M+2]⁺, [M+4]⁺ | C₅H₇Cl₂F₃O⁺ | Molecular ion with isotopic pattern |

| [M-18]⁺ | C₅H₅Cl₂F₃⁺ | Loss of H₂O |

| [M-35/37]⁺ | C₅H₇ClF₃O⁺ | Loss of Cl |

| [M-49]⁺ | C₄H₄Cl₂F₂⁺ | Loss of CH₂OH and F |

| Various | Fragments from C-C bond cleavages | Alpha and other cleavages |

High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with a molecular formula of C₅H₇Cl₂F₃O, the exact mass can be calculated based on the most abundant isotopes of its constituent elements.

Table 1: Theoretical Isotopic Mass Data for this compound

| Isotope | Abundance (%) | Atomic Mass (Da) |

| ¹²C | 98.93 | 12.000000 |

| ¹H | 99.985 | 1.007825 |

| ³⁵Cl | 75.77 | 34.968853 |

| ³⁷Cl | 24.23 | 36.965903 |

| ¹⁹F | 100 | 18.998403 |

| ¹⁶O | 99.762 | 15.994915 |

Data sourced from publicly available isotopic abundance and mass information.

The presence of two chlorine atoms results in a characteristic isotopic pattern in the mass spectrum, with the [M]+, [M+2]+, and [M+4]+ peaks appearing in a ratio of approximately 9:6:1, which serves as a key diagnostic feature for compounds containing two chlorine atoms.

Tandem Mass Spectrometry for Structural Insights

Tandem mass spectrometry (MS/MS) provides valuable structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. This technique is instrumental in confirming the connectivity of atoms within a molecule. For this compound, MS/MS studies would be expected to reveal characteristic fragmentation patterns associated with halogenated alcohols.

Although specific tandem mass spectrometry studies on this compound have not been reported in the available literature, general principles of fragmentation for halogenated compounds can be applied. The fragmentation of such molecules often involves the loss of halogen atoms or hydrogen halides. bas.bg The fragmentation pathways of protonated or deprotonated small-molecule compounds in tandem mass spectrometry can be complex and competitive. bas.bg For halogenated compounds, the loss of a radical (e.g., •Cl) or a molecule (e.g., HCl) is a common fragmentation pathway. bas.bg

Table 2: Predicted Fragmentation Patterns for this compound in MS/MS

| Precursor Ion (m/z) | Proposed Fragmentation Pathway | Product Ion (m/z) |

| [M+H]⁺ | Loss of H₂O | C₅H₆Cl₂F₃⁺ |

| [M+H]⁺ | Loss of HCl | C₅H₇ClF₃O⁺ |

| [M+H]⁺ | Loss of HF | C₅H₇Cl₂F₂O⁺ |

| [M-H]⁻ | Loss of Cl• | C₅H₆ClF₃O⁻ |

| [M-H]⁻ | Loss of F• | C₅H₆Cl₂F₂O⁻ |

This table represents hypothetical fragmentation patterns based on the general behavior of similar halogenated compounds in tandem mass spectrometry.

X-ray Crystallography Studies of Crystalline Forms of this compound or its Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions. To date, there are no published X-ray crystallographic studies for this compound or its derivatives. The compound is described as a liquid at room temperature, which would necessitate low-temperature crystallization techniques to obtain single crystals suitable for X-ray diffraction analysis.

Should crystalline material be obtained, X-ray analysis would be crucial in determining the absolute configuration of the chiral center at the C4 position. In general, the crystal packing of alcohols is often dominated by hydrogen bonding between the hydroxyl groups, forming chains or more complex networks. In the case of this compound, halogen bonding interactions involving the chlorine and fluorine atoms might also play a significant role in the crystal packing.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment of this compound (if chiral)

The structure of this compound contains a stereocenter at the C4 carbon atom, which is bonded to four different groups: a hydrogen atom, a chlorine atom, a -CF₂Cl group, and a -CH₂CH₂CH₂OH group. Therefore, this compound is chiral and can exist as a pair of enantiomers.

Chiroptical spectroscopy techniques, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are powerful tools for assessing the enantiomeric purity and determining the absolute configuration of chiral molecules. While no specific chiroptical studies have been performed on this compound, these methods would be applicable for its stereochemical analysis. The comparison of experimentally measured ECD and VCD spectra with those predicted by quantum chemical calculations would allow for the assignment of the absolute configuration of a given enantiomer.

Chromatographic Methods for Purity Assessment and Separation Research of this compound

Chromatographic techniques are essential for the separation and purity assessment of chemical compounds. For a halogenated alcohol like this compound, both gas chromatography and high-performance liquid chromatography would be suitable methods.

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. Given the reported boiling point of 82-83 °C at 7 mmHg for this compound, GC-MS is an appropriate method for its analysis. acs.org This technique allows for the separation of the compound from impurities and provides mass spectral data for identification.

For the analysis of halogenated alcohols, a variety of capillary columns can be employed. A non-polar column, such as one with a polydimethylsiloxane (B3030410) stationary phase, or a more polar column, like those with polyethylene (B3416737) glycol or trifluoropropylmethylsiloxane stationary phases, could be used depending on the specific separation requirements. An electron ionization (EI) source in the mass spectrometer would likely lead to extensive fragmentation, providing a fingerprint mass spectrum for identification.

High-performance liquid chromatography (HPLC) is a versatile separation technique that can be used for both analytical and preparative purposes. For a moderately polar compound like this compound, reversed-phase HPLC would be a suitable approach.

The separation could be achieved using a C8 or C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent such as methanol (B129727) or acetonitrile. The use of fluorinated stationary phases, such as those with pentafluorophenyl groups, could also offer alternative selectivity for the separation of fluorinated and chlorinated compounds. researchgate.net Detection could be achieved using a refractive index detector (RID) or, if the compound has a suitable chromophore or is derivatized, a UV-Vis detector.

Theoretical and Computational Chemistry Investigations of 4,5 Dichloro 4,5,5 Trifluoro 1 Pentanol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure of 4,5-Dichloro-4,5,5-trifluoro-1-pentanol

Quantum chemical calculations are fundamental to understanding the molecular geometry and electronic properties of this compound. These computational methods provide insights into bond lengths, bond angles, dihedral angles, and the distribution of electrons within the molecule, which collectively determine its reactivity and physical properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a popular method for studying the electronic structure of medium-sized organic molecules like this compound due to its favorable balance between computational cost and accuracy. DFT calculations for this molecule would typically involve the selection of a functional, such as B3LYP or M06-2X, and a basis set, for instance, 6-311+G(d,p) or a larger basis set from the correlation-consistent family (e.g., aug-cc-pVTZ) to adequately account for the diffuse nature of electron density in the presence of electronegative halogen atoms.

These calculations would yield an optimized molecular geometry, providing precise values for bond lengths and angles. For instance, the C-Cl, C-F, C-C, C-O, and O-H bond lengths, as well as the various bond angles, would be determined. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, would also be calculated. The HOMO-LUMO gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to compute the electrostatic potential surface, which visualizes the charge distribution and helps identify electrophilic and nucleophilic sites within the molecule. For this compound, the electronegative chlorine, fluorine, and oxygen atoms are expected to create regions of negative electrostatic potential, while the hydrogen atoms of the hydroxyl group and the alkyl chain would exhibit positive potential.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound calculated using DFT (B3LYP/6-311+G(d,p))

| Parameter | Value |

| C1-O Bond Length (Å) | 1.425 |

| C4-C5 Bond Length (Å) | 1.540 |

| C4-Cl Bond Length (Å) | 1.780 |

| C5-Cl Bond Length (Å) | 1.775 |

| C5-F1 Bond Length (Å) | 1.350 |

| C5-F2 Bond Length (Å) | 1.352 |

| C5-F3 Bond Length (Å) | 1.348 |

| O-H Bond Length (Å) | 0.965 |

| C1-C2-C3 Bond Angle (°) | 112.5 |

| C3-C4-C5 Bond Angle (°) | 114.0 |

| Cl-C4-C5 Bond Angle (°) | 109.8 |

| F1-C5-F2 Bond Angle (°) | 108.5 |

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information that would be obtained from DFT calculations.

Ab Initio Methods

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of theory and can provide more accurate results, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) are considered gold standards in quantum chemistry.

For this compound, ab initio calculations would be employed to refine the geometric and electronic parameters obtained from DFT. These methods are particularly useful for accurately describing weak interactions, which could be relevant for this molecule, such as intramolecular hydrogen bonding between the hydroxyl group and one of the halogen atoms. A comparison between DFT and ab initio results would help to validate the chosen DFT functional and provide a more robust understanding of the molecule's properties.

Conformational Landscape Analysis of this compound

This analysis would typically be initiated with a systematic or stochastic search of the conformational space. By rotating around the single bonds (C1-C2, C2-C3, C3-C4, and C4-C5), a multitude of potential conformers can be generated. Each of these conformers would then be subjected to geometry optimization and energy calculation, usually at a DFT level of theory. The resulting low-energy conformers represent the most probable shapes the molecule will adopt. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.

Prediction of Spectroscopic Parameters for this compound

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can aid in the experimental characterization of this compound.

Vibrational (infrared and Raman) spectra can be simulated by calculating the harmonic vibrational frequencies. This is typically done at the same level of theory used for geometry optimization. The calculated frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental spectra to confirm the structure and identify characteristic vibrational modes. For instance, the O-H stretching frequency, C-H stretching frequencies, and the various C-F and C-Cl stretching and bending modes would be of particular interest.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can also be predicted. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. The calculated chemical shifts, referenced against a standard like tetramethylsilane (B1202638) (TMS), can be invaluable for assigning the signals in an experimental NMR spectrum.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch | 3650 |

| C-H Stretch (Alkyl) | 2950-3000 |

| C-O Stretch | 1050-1150 |

| C-F Stretch | 1100-1300 |

| C-Cl Stretch | 650-800 |

Note: The data in this table is hypothetical and serves as an illustrative example.

Reaction Pathway Modeling and Transition State Analysis for Transformations of this compound

Computational modeling can be used to explore the potential chemical transformations of this compound. This involves identifying the reactants, products, and, most importantly, the transition states that connect them.

For example, one could investigate the mechanism of a dehydrohalogenation reaction, where a base abstracts a proton and a halide is eliminated to form an alkene. By mapping the potential energy surface for such a reaction, the activation energy barrier can be calculated, providing an estimate of the reaction rate. The geometry of the transition state reveals the concerted or stepwise nature of the reaction mechanism. Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state correctly connects the reactant and product minima on the potential energy surface.

Molecular Dynamics Simulations for Intermolecular Interactions of this compound

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are employed to investigate the behavior of a large ensemble of molecules and their intermolecular interactions over time.

For this compound, an MD simulation would involve placing a number of these molecules in a simulation box, often with a solvent like water or in a pure liquid state. The interactions between molecules are described by a force field, which is a set of empirical energy functions and parameters. These simulations can provide insights into bulk properties such as density, viscosity, and diffusion coefficients.

Furthermore, MD simulations can reveal details about the intermolecular hydrogen bonding network formed by the hydroxyl groups and the potential for halogen bonding involving the chlorine and fluorine atoms. The radial distribution functions (RDFs) obtained from the simulation can quantify the probability of finding another atom at a certain distance from a reference atom, providing a detailed picture of the liquid structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural or property-based features of chemical compounds with a specific endpoint, such as a physicochemical property or an environmental fate parameter. aftonchemical.com These models are founded on the principle that the structure of a molecule dictates its properties. By establishing a mathematical relationship between molecular descriptors and an observed property, QSAR can be employed to predict the properties of new or untested compounds, thereby reducing the need for extensive experimental testing. aftonchemical.com For derivatives of this compound, QSAR modeling offers a viable approach to estimate a range of physicochemical and environmental characteristics without engaging in direct biological activity assessment.

Detailed Research Findings

While specific QSAR studies on this compound and its derivatives are not extensively documented in publicly available literature, the principles of QSAR modeling for halogenated aliphatic compounds are well-established. documentsdelivered.comresearchgate.net Research in this area typically involves the development of models to predict properties such as boiling point, vapor pressure, water solubility, and degradation rates. nih.govnih.govresearchgate.net

The development of a robust QSAR model for derivatives of this compound would begin with the generation of a dataset of structurally related molecules. For each derivative, a series of molecular descriptors would be calculated. These descriptors are numerical representations of the chemical structure and can be categorized as:

Topological descriptors: These describe the atomic connectivity and branching of the molecule.

Geometrical descriptors: These relate to the three-dimensional size and shape of the molecule.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and describe electronic properties such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which can be indicative of a molecule's reactivity and electrophilicity. nih.govtandfonline.com

Physicochemical descriptors: These include properties like the octanol-water partition coefficient (logP), which is a measure of a compound's lipophilicity.

Once the descriptors are calculated, a mathematical model, often using multiple linear regression (MLR) or machine learning algorithms, is developed to correlate a selection of these descriptors with the property of interest. nih.gov For instance, in the context of environmental fate, a QSAR model could be developed to predict the photodegradation rate of various derivatives of this compound. Studies on other halogenated organic compounds have shown that properties like the energy gap between HOMO and LUMO can be effective descriptors for predicting photolysis rates. nih.gov The number and type of halogen substituents have also been shown to influence degradation efficiencies. nih.gov

The following interactive table provides a hypothetical example of a QSAR dataset for a series of this compound derivatives, illustrating the relationship between selected molecular descriptors and a predicted environmental property, in this case, the atmospheric degradation rate constant (k_atm).

Table 1: Hypothetical QSAR Data for this compound Derivatives

This table is for illustrative purposes only and does not represent real experimental data.

| Derivative | Molecular Weight ( g/mol ) | LogP | HOMO Energy (eV) | LUMO Energy (eV) | Predicted k_atm (cm³/molecule·s) |

| This compound | 225.01 | 2.1 | -11.5 | -0.8 | 1.5 x 10⁻¹² |

| 4-Chloro-4,5,5-trifluoro-1-pentanol | 190.56 | 1.8 | -11.2 | -0.6 | 1.2 x 10⁻¹² |

| 5-Chloro-4,4,5-trifluoro-1-pentanol | 190.56 | 1.9 | -11.4 | -0.7 | 1.4 x 10⁻¹² |

| 4,4,5-Trichloro-5,5-difluoro-1-pentanol | 241.46 | 2.5 | -11.8 | -1.0 | 1.9 x 10⁻¹² |

| 4,5-Dichloro-4,5-difluoro-1-pentanol | 208.02 | 2.3 | -11.6 | -0.9 | 1.7 x 10⁻¹² |

The predictive power and reliability of any QSAR model must be rigorously validated according to established principles, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). aftonchemical.com This includes defining the model's applicability domain, which specifies the chemical space for which the model can make reliable predictions. aftonchemical.com

Potential Applications and Derivatization Studies of 4,5 Dichloro 4,5,5 Trifluoro 1 Pentanol in Materials Science and Industrial Chemistry

Exploration of 4,5-Dichloro-4,5,5-trifluoro-1-pentanol as a Precursor for Fluorinated Polymers and Copolymers

The primary investigated application of this compound lies in its role as a starting material for the synthesis of functionalized fluorinated monomers, which can then be polymerized to create advanced polymers with specialized properties.

Research has demonstrated a viable synthetic pathway to convert this compound into a functional trifluorovinyl monomer. lookchem.com The synthesis involves a two-step process:

Addition Reaction: The synthesis starts with the radical-initiated addition of 1-iodo-1,2-dichloro-1,2,2-trifluoroethane to allyl alcohol. lookchem.com Studies have shown that azobisisobutyronitrile (AIBN) is an effective initiator for this reaction. This step yields an intermediate iodo-alcohol.

Dehalogenation and Dechlorination: The resulting intermediate undergoes selective reduction of the iodine atom, followed by dechlorination to yield the target trifluorovinyl hydroxy monomer, F₂C=CFC₃H₆OH. lookchem.com This monomer can be further modified, for instance, by acetylation with acetyl chloride to produce an acetoxy-functionalized monomer. lookchem.com

A summary of the synthesis of the trifluorovinyl hydroxy monomer is presented in Table 1.

Table 1: Synthesis of Trifluorovinyl Hydroxy Monomer from this compound

| Step | Reactants | Reagents/Conditions | Product | Overall Yield | Reference |

| 1 | 1-iodo-1,2-dichloro-1,2,2-trifluoroethane, Allyl alcohol | AIBN (initiator) | 2-Iodo-4,5,5-trifluoro-4,5-dichloropentanol | - | lookchem.com |

| 2 | 2-Iodo-4,5,5-trifluoro-4,5-dichloropentanol | Tributyl stannane, then dechlorination | 4,5,5-trifluoro-4-ene-pentanol (F₂C=CFC₃H₆OH) | ~50% | lookchem.com |

While specific polymerization studies and detailed characterization of homopolymers or copolymers derived directly from the trifluorovinyl hydroxy monomer originating from this compound are not extensively detailed in the available literature, the synthesis of such monomers is presented as a means to create comonomers for copolymerization with commercially available fluoroolefins. lookchem.com The resulting copolymers are anticipated to be fluoroelastomers. lookchem.com The presence of the hydroxyl group on the monomer provides a reactive site for further modifications, such as crosslinking, which is a critical aspect in the development of high-performance elastomers. The general characteristics of fluoropolymers, such as exceptional chemical and thermal stability, suggest that polymers incorporating this monomer would exhibit enhanced durability. researchgate.net

Application of this compound in Specialty Solvents Research

Although direct research into the use of this compound as a specialty solvent is limited, the properties of analogous fluorinated alcohols suggest its potential in this area. For instance, compounds like 4,4,5,5,5-Pentafluoro-1-pentanol are recognized for their utility as solvents in organic synthesis, particularly for reactions requiring non-polar conditions where traditional alcohols may not be suitable. lookchem.com The presence of both chlorine and fluorine atoms in this compound would likely result in unique solubility characteristics, potentially making it a valuable solvent or co-solvent for specific chemical processes, including fluorination reactions.

Investigation of this compound as an Intermediate for Agrochemistry Research

The introduction of fluorine-containing moieties is a well-established strategy in the development of modern agrochemicals to enhance their biological efficacy. researchgate.netjst.go.jp While this compound itself has not been directly reported as an agrochemical, its derivatives show significant promise.

Research into novel nematicides has led to the synthesis and evaluation of 4,5,5-trifluoropent-4-enamide derivatives. nyxxb.cn These compounds are synthesized from 4,5,5-trifluoropent-4-enoic acid, a close structural relative of the monomer derived from this compound. The synthesis involves the conversion of the carboxylic acid to an acyl chloride, which is then reacted with various amines to produce a range of amide derivatives. nyxxb.cn

Several of these derivatives have demonstrated significant nematicidal activity against plant-parasitic nematodes such as Meloidogyne incognita and Bursaphelenchus xylophilus. nyxxb.cn For example, a derivative containing a furan (B31954) ring exhibited LC50 values of 1.22 mg/L and 0.53 mg/L against these two nematode species, respectively. nyxxb.cn Another derivative with a benzothiazole (B30560) ring showed a 66.0% inhibition rate at a concentration of 2.5 mg/L in in-vivo tests. nyxxb.cn

Table 2: Nematicidal Activity of Selected 4,5,5-trifluoropent-4-enamide Derivatives

| Compound | Heterocyclic Moiety | Target Nematode | Activity | Reference |

| B8 | Furan | Meloidogyne incognita | LC50/72h: 1.22 mg/L | nyxxb.cn |

| B8 | Bursaphelenchus xylophilus | LC50/72h: 0.53 mg/L | nyxxb.cn | |

| B10 | Benzothiazole | Meloidogyne incognita | 66.0% inhibition at 2.5 mg/L | nyxxb.cn |

| B6 | Thiophene | Meloidogyne incognita | 31.0% inhibition at 5 mg/L | nyxxb.cn |

These findings strongly suggest that this compound, as a precursor to the core trifluoropentenyl structure, is a valuable intermediate for research in agrochemistry, particularly in the development of new nematicides.

Derivatization for Enhanced Performance in Niche Chemical Applications

The hydroxyl group of this compound serves as a key functional handle for a variety of derivatization reactions. As previously mentioned, its conversion to an acetoxy derivative has been reported. lookchem.com This opens up possibilities for its use in creating a range of esters with tailored properties. Furthermore, the conversion to the trifluorovinyl monomer and its subsequent derivatization at the double bond could lead to a diverse array of specialty chemicals for niche applications. The unique combination of chloro and fluoro substituents on the pentanol (B124592) backbone could impart specific reactivity and physical properties to its derivatives, making them suitable for use as, for example, specialized surfactants or additives in various formulations.

Research into this compound in High-Performance Materials Development (excluding biological applications)

The potential for this compound in high-performance materials extends beyond elastomers. Fluorinated polymers are known for their use in high-performance coatings, films, and membranes due to their low surface energy, hydrophobicity, and durability. paint.orgresearchgate.net The monomer derived from this compound could be incorporated into polymer backbones to create materials for such applications.

For instance, fluorinated polyurethanes are synthesized using fluorinated polyols, and they exhibit excellent thermal and chemical stability. mdpi.com The hydroxyl functionality of this compound and its derivatives makes it a candidate for use as a fluorinated diol or polyol in the synthesis of polyesters and polyurethanes. These polymers could find use in creating robust coatings with enhanced resistance to weathering, chemicals, and heat. The presence of chlorine atoms might also contribute to flame retardant properties. While specific research in this area is yet to be published, the fundamental chemistry of this compound suggests a promising avenue for the development of novel high-performance materials.

Green Chemistry Principles Applied to Industrial Synthesis and Use of this compound

The application of green chemistry principles to the industrial synthesis and lifecycle of chemical compounds is crucial for sustainable development. While specific research on the green chemistry aspects of this compound is not extensively documented, general principles applicable to the synthesis of fluorinated compounds and the production of fluoroelastomers can be considered.

The synthesis of fluorinated organic molecules often involves reagents and conditions that can be hazardous. sciencedaily.com However, the chemical industry is actively seeking more environmentally friendly synthesis routes. sciencedaily.com For instance, the development of processes that avoid the use of per- and polyfluoroalkyl substances (PFAS) as reagents is a significant step towards greener fluorinated pharmaceuticals and agrochemicals. sciencedaily.com In the broader context of fluoropolymer production, of which fluoroelastomers are a part, there is a move towards more sustainable practices. eagleelastomer.com

One of the twelve principles of green chemistry is the use of safer solvents and auxiliaries. Fluorinated alcohols, as a class, are being explored as new media for selective and clean reactions. researchgate.net Their high ionizing power, acidic character, and strong hydrogen-bond donor ability, coupled with low nucleophilicity, can facilitate chemical transformations. researchgate.net Some research has shown that using fluoroalcohol-water two-phase systems can be advantageous for certain organic reactions, offering a more aqueous medium and simplifying product recovery. rsc.org Organic electrosynthesis in fluorinated solvents is another emerging area that aligns with green chemistry by using electricity as a "green" reagent. acs.org

In the production of fluoroelastomers, for which this compound is a precursor, companies are developing sustainable process innovations. A notable example is the production of Viton™ fluoroelastomers without the use of fluorinated polymerization aids, thereby manufacturing the entire portfolio using a non-fluorinated surfactant. eagleelastomer.com Furthermore, the use of waterborne adhesives for bonding fluoroelastomer rubbers to metal substrates, free from organic solvents, lead, and ozone-depleting chemicals, represents a greener application approach. agcchem.com

The lifecycle of fluoropolymers, including fluoroelastomers, is also being addressed from a sustainability perspective. Efforts are being made to reduce waste, energy consumption, and emissions in manufacturing. holscot.com The durability and longevity of fluoropolymers contribute to lower maintenance and replacement frequencies. holscot.com Additionally, the recyclability of some fluoropolymers, such as ETFE (Ethylene Tetrafluoroethylene), is a key feature of their contribution to a circular economy. holscot.com

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 97915-27-0 |

| Molecular Formula | C5H7Cl2F3O |

| Molecular Weight | 211.01 g/mol |

| Boiling Point | 82-83°C at 7 mmHg |

Environmental Considerations and Green Chemistry Research for 4,5 Dichloro 4,5,5 Trifluoro 1 Pentanol

Biodegradation and Environmental Fate Studies for 4,5-Dichloro-4,5,5-trifluoro-1-pentanol

Generally, the strong carbon-fluorine bond in such compounds makes them resistant to degradation under typical environmental conditions. itrcweb.org The environmental fate of a substance is influenced by processes such as phase partitioning, migration in various media (soil, water, air), and potential transformations. itrcweb.org For many PFAS, there is a tendency to partition to air-water interfaces and to interact with organic carbon in soil and sediment. itrcweb.org Without specific studies on this compound, its environmental persistence and mobility can only be inferred from the behavior of structurally similar halogenated and fluorinated compounds.

Table 1: General Environmental Fate Processes for Fluorinated Compounds

| Process | Description | Potential Relevance to this compound |

|---|---|---|

| Phase Partitioning | Distribution of the chemical between different environmental compartments like water, soil, and air. | The presence of both polar (hydroxyl) and non-polar (chlorinated and fluorinated alkyl chain) parts suggests it may exhibit complex partitioning behavior. |

| Media-Specific Migration | Movement through groundwater, surface water, and the atmosphere. | As a semi-volatile compound, it may have the potential for both aquatic and atmospheric transport. |

| Biotransformation | Alteration of the chemical structure by living organisms. | The high degree of halogenation likely makes it recalcitrant to microbial degradation. |

| Abiotic Transformation | Degradation through chemical processes like hydrolysis or photolysis. | The stability of C-F and C-Cl bonds suggests a slow rate of abiotic degradation under normal environmental conditions. |

Sustainable Synthesis and Processing Methodologies for this compound

Research into sustainable synthesis routes for this compound is limited. One documented synthesis involves the addition of 1-iodo-1,2-dichloro-1,2,2-trifluoroethane to allyl alcohol, followed by the reduction of the iodine atom. lookchem.com

Green chemistry principles encourage the development of synthetic pathways that are more efficient, use less hazardous materials, and generate less waste. For fluorinated compounds, this can include:

Catalytic Processes: Employing catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents.

Alternative Solvents: Using greener solvents to minimize environmental impact.

Energy Efficiency: Designing processes that require less energy input.

While specific research on sustainable methods for this particular pentanol (B124592) is not prominent, the broader field of fluorochemical synthesis is exploring such innovations.

Waste Minimization and By-product Utilization in the Context of this compound Production

Information regarding waste minimization and by-product utilization specific to the production of this compound is not available in published literature. In general, chemical manufacturing processes aim to maximize the conversion of reactants to the desired product to reduce waste.

In the synthesis described for this compound, potential by-products could arise from side reactions or incomplete conversion. lookchem.com A key aspect of green chemistry is the identification of potential uses for any by-products to move towards a circular economy model. For instance, in the broader chemical industry, there is a focus on recovering and reusing solvents and unreacted starting materials.

Life Cycle Assessment (LCA) Methodologies for this compound

A specific Life Cycle Assessment (LCA) for this compound has not been published. An LCA is a standardized methodology used to evaluate the potential environmental impacts of a product or service throughout its entire life cycle. mdpi.com This "cradle-to-grave" analysis includes raw material extraction, manufacturing, use, and end-of-life disposal. researchgate.net

The LCA framework, as defined by ISO 14040 and 14044, involves four main phases: goal and scope definition, life cycle inventory (LCI) analysis, life cycle impact assessment (LCIA), and interpretation. mdpi.com

Table 2: Standard Phases of a Life Cycle Assessment

| Phase | Description | Key Considerations for a Hypothetical LCA of this compound |

|---|---|---|

| Goal and Scope Definition | Defining the purpose of the study, the functional unit, and the system boundaries. | The functional unit could be a specific mass of the chemical produced. System boundaries would define which life cycle stages are included. |

| Life Cycle Inventory (LCI) | Compiling the inputs (raw materials, energy) and outputs (emissions, waste) for each process within the system boundaries. | This would require detailed data on the synthesis process, including energy consumption, solvent use, and waste generation. |

| Life Cycle Impact Assessment (LCIA) | Evaluating the potential environmental impacts associated with the LCI data. | Impact categories could include global warming potential, ozone depletion, and ecotoxicity. foodpackagingforum.orgnih.gov |

Given the data gaps for this specific compound, any LCA would need to rely on estimations and data from similar fluorinated substances, which would introduce a degree of uncertainty. foodpackagingforum.org

Future Research Directions and Challenges for 4,5 Dichloro 4,5,5 Trifluoro 1 Pentanol

Unexplored Synthetic Avenues for 4,5-Dichloro-4,5,5-trifluoro-1-pentanol

The currently documented synthesis of this compound involves the radical addition of 1-iodo-1,2-dichloro-1,2,2-trifluoroethane to allyl alcohol, followed by the selective reduction of the iodine atom. lookchem.com While effective, this pathway represents just one of a multitude of potential synthetic strategies. Future research could focus on alternative and potentially more efficient or sustainable methods.

Potential Unexplored Synthetic Routes:

Telomerization Reactions: Investigating the telomerization of vinylidene chloride or trichloroethylene (B50587) with a fluorinated alcohol in the presence of a suitable initiator could offer a direct route to related chlorinated and fluorinated alcohols.

Organometallic Approaches: The use of organometallic reagents, such as Grignard or organolithium compounds derived from halogenated precursors, could be explored for the controlled addition to a suitable electrophilic building block containing the alcohol functionality, or a protected form thereof.

Fluorination of Chlorinated Precursors: A synthetic strategy involving the selective fluorination of a more readily available chlorinated pentanol (B124592) derivative could be a viable, albeit challenging, alternative. This would require the development of highly selective fluorinating agents that can differentiate between various C-H and C-Cl bonds.

Ring-Opening Reactions: The ring-opening of a suitable chlorinated epoxide with a fluorine-containing nucleophile could provide a convergent and stereocontrolled route to the target molecule or its precursors.

A comparative overview of potential synthetic starting materials is presented in Table 1.

| Starting Material 1 | Starting Material 2 | Potential Reaction Type |

| 1-iodo-1,2-dichloro-1,2,2-trifluoroethane | Allyl alcohol | Radical Addition |

| Vinylidene Chloride | Fluorinated Alcohol | Telomerization |

| Chlorinated Pentanol Derivative | Selective Fluorinating Agent | Halogen Exchange Fluorination |

| Chlorinated Epoxide | Fluoride Nucleophile | Ring-Opening |

Novel Reactivity Patterns and Derivatization Possibilities

The reactivity of this compound is largely dictated by its primary alcohol group and the heavily halogenated alkyl chain. While the alcohol can undergo typical reactions such as esterification, etherification, and oxidation, the influence of the electron-withdrawing chloro- and fluoro-substituents on the reactivity of the hydroxyl group and the adjacent methylene (B1212753) groups warrants further investigation.

Areas for Reactivity Exploration:

Dehydrohalogenation Reactions: The presence of chlorine and fluorine atoms suggests that dehydrohalogenation reactions could be induced under basic conditions to introduce unsaturation. For instance, dechlorination could lead to the formation of fluorinated pentenol derivatives. lookchem.com

Nucleophilic Substitution: The chlorine atoms may be susceptible to nucleophilic substitution reactions, although the presence of adjacent fluorine atoms would likely influence the reaction conditions required.

Derivatization for Analytical Purposes: The alcohol functionality can be derivatized to enhance its detectability in analytical techniques like gas chromatography. libretexts.org Silylation or acylation with fluorinated reagents can improve volatility and sensitivity. libretexts.org A study on fluorotelomer alcohols demonstrated that derivatization with dansyl chloride significantly improves detection limits in liquid chromatography-mass spectrometry (LC-MS). pku.edu.cnnih.gov

Potential derivatization reactions are outlined in Table 2.

| Functional Group | Reagent | Derivative Type | Purpose |

| Alcohol | Silylating Agent (e.g., TMSI) | Silyl Ether | Increased volatility for GC |

| Alcohol | Acylating Agent (e.g., TFAA) | Fluoroacyl Ester | Enhanced ECD response in GC |

| Alcohol | Dansyl Chloride | Dansyl Ether | Improved sensitivity in LC-MS |

Advanced Analytical Techniques for Comprehensive Characterization

A thorough characterization of this compound and its derivatives is crucial for understanding their properties and potential applications. A combination of spectroscopic and spectrometric techniques would be essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence of the alcohol and methylene protons. Due to the presence of fluorine, ¹⁹F NMR spectroscopy would be a powerful tool for structural elucidation, providing information about the electronic environment of each fluorine atom. numberanalytics.comnumberanalytics.comnih.govwikipedia.orgaiinmr.com The wide chemical shift dispersion in ¹⁹F NMR can help resolve complex structures. wikipedia.org

Mass Spectrometry (MS): Mass spectrometry is critical for determining the molecular weight and fragmentation patterns. The presence of two chlorine atoms should result in a characteristic isotopic pattern in the mass spectrum, with M, M+2, and M+4 peaks, which can aid in identification. tutorchase.comlibretexts.orglibretexts.orgjove.com High-resolution mass spectrometry (HRMS) would provide accurate mass measurements, confirming the elemental composition. nih.gov

Chromatographic Techniques: Gas chromatography (GC) and liquid chromatography (LC), particularly when coupled with mass spectrometry (GC-MS, LC-MS), are essential for separating the compound from reaction mixtures and for quantitative analysis. nih.govnih.gov

Integration of Computational and Experimental Approaches

The synergy between computational chemistry and experimental work can provide deeper insights into the properties and reactivity of this compound.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict molecular geometries, vibrational frequencies, and NMR chemical shifts, which can then be compared with experimental data to confirm the structure. nih.govacs.org Such calculations can also be used to investigate reaction mechanisms, transition states, and the thermodynamic and kinetic parameters of potential reactions. emerginginvestigators.org

Force Field Development: For larger systems or for studying the interactions of this molecule with other substances, the development of accurate force fields for molecular dynamics simulations would be beneficial. This could help in understanding its behavior in different environments, such as in solution or at interfaces. nih.govacs.org

Predicting Properties: Computational methods can predict various physicochemical properties, such as bond dissociation energies, dipole moment, and reactivity descriptors. This information can guide experimental design and help in rationalizing observed reactivity. nih.govemerginginvestigators.org

Emerging Applications and Market Potential for this compound and its Derivatives

While specific applications for this compound have not yet been established, its unique structure suggests potential uses in several areas, driven by the broader market for fluorochemicals. The global fluorochemicals market is expanding, with significant demand in electronics, pharmaceuticals, and high-performance materials. straitsresearch.comgrandviewresearch.com

Potential Application Areas:

Monomers for Fluoropolymers: The derivative, 4,5,5-trifluoro-4-ene-pentanol, obtained from the dechlorination of this compound, is a functionalized monomer. lookchem.com Such monomers can be used to synthesize specialty fluoropolymers with tailored properties like chemical resistance, thermal stability, and low surface energy. The fluoropolymer market is a significant segment of the fluorochemicals industry. mordorintelligence.com

Specialty Solvents: Fluorinated alcohols are known for their unique solvent properties, including strong hydrogen-bonding ability and low nucleophilicity, making them effective promoters for various organic reactions. researchgate.netnih.govarkat-usa.org The properties of this compound as a solvent or reaction medium could be explored.

Building Blocks in Organic Synthesis: As a functionalized fluorinated molecule, it can serve as a versatile building block for introducing the chloro- and trifluoro-pentyl moiety into more complex molecules, potentially for applications in pharmaceuticals or agrochemicals. alfa-chemistry.com The pharmaceutical industry, in particular, has a significant interest in fluorinated organic compounds. prnewswire.com

Surface-Active Agents: The combination of a polar alcohol head and a nonpolar, halogenated tail suggests potential surfactant properties, which could be valuable in specialized formulations.

Interdisciplinary Research Opportunities involving this compound

The multifaceted nature of this compound opens doors for collaborative research across various scientific disciplines.

Materials Science: Collaboration with materials scientists could lead to the development of novel fluorinated polymers and coatings with unique properties derived from this alcohol or its derivatives. The synthesis of new monomers is a key aspect of this field.

Medicinal and Agrochemical Chemistry: The introduction of halogenated moieties can significantly alter the biological activity of molecules. nih.gov Interdisciplinary research with medicinal chemists and agrochemical scientists could explore the synthesis and biological evaluation of new compounds derived from this compound.

Environmental Chemistry: Understanding the environmental fate and potential transformation pathways of such a highly halogenated compound is crucial. Collaboration with environmental chemists would be necessary to assess its persistence, degradation products, and potential impact.

Chemical Engineering: For any potential large-scale application, collaboration with chemical engineers would be essential to develop safe, efficient, and scalable production processes. wikipedia.org

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 4,5-Dichloro-4,5,5-trifluoro-1-pentanol?

- Methodological Answer :

- Gas Chromatography (GC) : Primary purity analysis (>93.0% as per GC methods, with baseline separation to distinguish from fluorinated byproducts) .

- NMR/IR Spectroscopy : Confirm structural features (e.g., hydroxyl group at C1, chloro/fluoro substituents at C4/C5). Use -NMR to resolve trifluoro and dichloro substituent interactions, referencing NIST spectral libraries for cross-validation .

- Refractometry : Measure refractive index (expected ~1.33) to assess consistency with reported liquid-phase properties .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer :

- Conduct accelerated stability studies:

- Temperature : Test degradation at 25°C (ambient) vs. 40°C (stress) over 30 days, monitoring via GC and pH shifts.

- Light Sensitivity : Expose to UV (254 nm) and track hydroxyl group oxidation using FTIR .

- Store in amber glass at ≤4°C, as the compound’s flashpoint (63°C) and boiling point (135°C) suggest moderate thermal stability .

Advanced Research Questions

Q. How can factorial design optimize synthesis protocols for this compound?

- Methodological Answer :

- Variable Screening : Use a 2 factorial design to test reaction time, temperature, and fluorinating agent stoichiometry. For example:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature | 80°C | 120°C |

| Reaction Time | 6 hrs | 12 hrs |

| Fluorinating Agent | 1.2 eq | 2.0 eq |

- Response Analysis : Measure yield and purity (GC) to identify interactions. Apply regression modeling to optimize conditions .

Q. What strategies resolve contradictory spectral data (e.g., -NMR vs. computational predictions) for this compound?

- Methodological Answer :